4-Chloro-6-(furan-2-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-(furan-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUKFQGBIOXSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Synthesis of 4 Chloro 6 Furan 2 Yl Pyrimidine and Its Derivatives
Pioneering Synthetic Routes for 4-Chloro-6-(furan-2-yl)pyrimidine Core Construction
The initial formation of the furan-substituted pyrimidine (B1678525) core is a critical step in the synthesis of the target compound. Various methods have been developed, primarily focusing on multi-component reactions and classical condensation reactions.
Multi-Component Reaction Approaches to Furan-Substituted Pyrimidines
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. researchgate.netresearchgate.net These reactions are highly valued for their ability to generate structural diversity from simple starting materials. researchgate.net
One notable MCR approach involves the one-pot, three-component synthesis of pyrimidine-2-thiol (B7767146) derivatives. For instance, 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol has been synthesized through a Biginelli-type reaction, which involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative. researchgate.net This method provides a direct route to a functionalized furan-pyrimidine scaffold that can be further modified.
Another strategy utilizes the reaction of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents like guanidine (B92328) or thiourea to construct the pyrimidine ring. mdpi.com The reaction conditions, such as the choice of solvent and base, can influence the reaction pathway and the final product. For example, boiling the reagents in ethanol (B145695) in the presence of sodium ethoxide has been found to be optimal for certain transformations. mdpi.com
The following table summarizes a multi-component approach for the synthesis of furan-substituted pyrimidines:
| Reactants | Reagents/Conditions | Product | Reference |
| 3-Arylmethylidenefuran-2(3H)-ones, Guanidine | Sodium ethoxide, Ethanol, Reflux | 4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amines | mdpi.com |
| 3-Arylmethylidenefuran-2(3H)-ones, Thiourea | Basic medium, Reflux | Thiouracil derivatives | mdpi.com |
Condensation Reactions for Pyrimidine Ring Formation
Classical condensation reactions remain a cornerstone for the synthesis of pyrimidine rings. These reactions typically involve the cyclization of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing species. youtube.com For the synthesis of 4-chloro-6-substituted phenyl pyrimidines, conventional methods without the use of special catalysts have been reported. nih.gov
The synthesis of this compound can be envisioned through the condensation of a furan-containing 1,3-dicarbonyl compound with a suitable amidine, followed by chlorination. For example, the reaction of a furan-β-ketoester with formamidine (B1211174) would yield the corresponding hydroxypyrimidine, which can then be converted to the desired 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
A general representation of this two-step process is as follows:
Condensation: Furan-β-dicarbonyl + Amidine → 4-Hydroxy-6-(furan-2-yl)pyrimidine
Chlorination: 4-Hydroxy-6-(furan-2-yl)pyrimidine + POCl₃ → this compound
This traditional approach offers a reliable, albeit sometimes lengthy, route to the target compound.
Advanced Functionalization and Derivatization Strategies of this compound
Once the this compound core is established, a variety of advanced synthetic methods can be employed to introduce further functionalization and create a diverse library of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on this compound Precursors
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C4 position of the pyrimidine ring is susceptible to these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is widely used to form C-C bonds by reacting an organoboron compound with a halide. mdpi.comresearchgate.net In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the C4 position. The regioselectivity of Suzuki couplings on dichloropyrimidines often favors reaction at the C4 position. nih.gov Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has been shown to be an efficient method. mdpi.com For instance, the reaction of 2,4-dichloropyrimidine (B19661) with furan-2-boronic acid can yield 2-chloro-4-(furan-2-yl)pyrimidine. mdpi.com
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce alkynyl moieties at the C4 position of this compound, providing a gateway to further transformations. nih.govlibretexts.org The regioselectivity of Sonogashira couplings can also be controlled, with the C6 position of some dichlorinated heterocycles showing higher reactivity. rsc.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing various amino-substituted pyrimidines from this compound. researchgate.net The choice of palladium catalyst and ligand is crucial for achieving high efficiency, especially with less nucleophilic amines. mit.edu
The following table provides examples of palladium-catalyzed cross-coupling reactions on chloro-pyrimidine precursors:
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
| Suzuki | 2,4-Dichloropyrimidine | Furan-2-boronic acid | Pd(OAc)₂, SPhos, K₂CO₃, Dioxane/H₂O, 100 °C | 2-Chloro-4-(furan-2-yl)pyrimidine | mdpi.com |
| Sonogashira | 4,6-Dichloro-2-pyrone | Terminal alkynes | Pd(dba)₂/PPh₃ | 6-Alkynyl-4-chloro-2-pyrone | rsc.org |
| Buchwald-Hartwig | 2,4,6-Trichloropyrimidine | Phenyl urea | Palladium catalyst | 1-Phenyl-3-(4,6-dichloro-pyrimidin-2-yl)urea | researchgate.net |
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring of this compound
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ). stackexchange.comyoutube.com The chlorine atom at the C4 position of this compound is a good leaving group and can be readily displaced by a variety of nucleophiles. libretexts.org
This reactivity allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. For example, the reaction of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) with sodium ethoxide proceeds regioselectively to replace the chlorine atom. mdpi.com Similarly, 4-chlorothienopyrimidines undergo nucleophilic substitution with amino acids or their derivatives. researchgate.net The reaction of 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol with various nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303) and ethylamine (B1201723) has also been studied. researchgate.net
Regioselective Functionalization of the Furan (B31954) Moiety within the this compound Scaffold
While the pyrimidine ring is the primary site for many transformations, the furan moiety also offers opportunities for functionalization. Electrophilic aromatic substitution reactions can occur on the furan ring, although the regioselectivity will be influenced by the electron-withdrawing nature of the attached pyrimidine ring.
More controlled functionalization can be achieved through metallation-based strategies. For example, directed ortho-metallation (DoM) could potentially be used to functionalize the furan ring at the C3 or C5 position, depending on the directing group and reaction conditions. However, specific examples of regioselective functionalization of the furan moiety within the this compound scaffold are less commonly reported in the literature compared to reactions on the pyrimidine ring. The development of such methods would provide access to a new range of derivatives with potentially interesting properties.
Synthetic Transformations for Incorporating Diverse Chemical Entities
The chlorine atom at the 4-position of the this compound ring is susceptible to nucleophilic substitution and cross-coupling reactions, providing a versatile handle for the introduction of a wide range of functional groups.
Palladium-catalyzed cross-coupling reactions are a cornerstone for creating carbon-carbon and carbon-heteroatom bonds at the C4 position. The Suzuki-Miyaura coupling, which utilizes boronic acids, is a prominent method for introducing aryl and heteroaryl moieties. acs.orgresearchgate.net For instance, the reaction of 4-chloro-6-substituted pyrimidines with various aryl or heteroaryl boronic acids can furnish 4,6-disubstituted pyrimidines in acceptable yields. acs.org The choice of palladium catalyst, ligand, base, and solvent can influence the reaction outcome. acs.org While specific examples for this compound are not abundant in the provided literature, the general applicability of this reaction to chloropyrimidines suggests its utility. acs.orgresearchgate.net
Another powerful palladium-catalyzed method is the Sonogashira coupling, which introduces alkyne functionalities. This reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. researchgate.netresearchgate.net The regioselectivity of such couplings can be a critical factor, as demonstrated in the Sonogashira cross-coupling of 4,6-dichloro-2-pyrone, where the reaction proceeded with high regioselectivity for the 6-position. nih.govresearchgate.net
Nucleophilic aromatic substitution (SNAr) reactions offer a direct route to introduce nitrogen, oxygen, and sulfur nucleophiles. The electron-deficient nature of the pyrimidine ring facilitates these substitutions. umich.edu Amination of chloropyrimidines is a frequently employed transformation. Current time information in Bangalore, IN. The reaction of this compound with various amines would be expected to yield the corresponding 4-amino-6-(furan-2-yl)pyrimidine derivatives. A study on the synthesis of 2-amino-6-aryl-4-(furan-2-yl)pyrimidines via microwave irradiation of aryl-1-furan-2-ylprop-2-en-1-ones with guanidine hydrochloride highlights a synthetic route to related furan-containing aminopyrimidines. rsc.org
The following table summarizes some of the key synthetic transformations for the derivatization of chloropyrimidines, which are applicable to this compound.
| Reaction Type | Reagents and Conditions | Product Type | Key Findings/Comments | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(OAc)2/PPh3), base (e.g., K3PO4) | 4-Aryl/heteroaryl-6-(furan-2-yl)pyrimidines | A versatile method for C-C bond formation. Reaction outcome is dependent on catalyst, ligand, base, and solvent. | acs.org |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) cocatalyst, amine base | 4-Alkynyl-6-(furan-2-yl)pyrimidines | Introduces alkyne functionalities. Regioselectivity can be a key consideration in di- or poly-halogenated systems. | researchgate.netnih.govresearchgate.net |
| Nucleophilic Aromatic Substitution (Amination) | Primary or secondary amines, often with a base or under acidic conditions for anilines. | 4-Amino-6-(furan-2-yl)pyrimidine derivatives | A direct method for introducing nitrogen nucleophiles. Reaction conditions can be tuned based on the amine's basicity and steric hindrance. | Current time information in Bangalore, IN.rsc.org |
Mechanistic Insights into Synthetic Pathways for this compound
Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and controlling product formation.
Reaction Mechanism Elucidation (e.g., Dioxetane Intermediate Formation, Cyclization Orders)
The synthesis of the pyrimidine ring itself often involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related species. While the specific synthesis of this compound is not detailed in the provided search results, general principles of pyrimidine synthesis can be applied. The formation of pyrimidines from β-dicarbonyl compounds can proceed through a metal-catalyzed one-pot process. rsc.org A key step in such a process can be the insertion of a C2N2 unit into the C-H methine bond of a metal-coordinated dicarbonyl ligand, leading to C-C bond formation, which is a deviation from the more common C-N bond formation in ring-closure reactions. rsc.org
In the synthesis of the related 4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol, a one-pot, three-component reaction is employed. researchgate.netCurrent time information in Bangalore, IN. The proposed reaction mechanism for the formation of this compound involves several steps, though the specific details of intermediate structures like dioxetanes are not explicitly mentioned. researchgate.netCurrent time information in Bangalore, IN. The cyclization order is a critical aspect of the mechanism, determining the final substitution pattern of the heterocyclic ring. Computational studies on related pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, have been used to investigate the energy barriers for the formation of different regioisomers, highlighting the importance of the cyclization pathway. researchgate.net
Kinetic and Thermodynamic Control in Reaction Systems
The concepts of kinetic and thermodynamic control are particularly relevant in the synthesis of substituted pyrimidines, where multiple reaction pathways can lead to different products. In the synthesis of 4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol, the activities of the thioamide-iminothiol equilibrium are speculated to be governed by thermodynamic and kinetic control under the experimental conditions. researchgate.netCurrent time information in Bangalore, IN.
A study on the synthesis of O-donor 2,5-substituted furans and 3,5-substituted pyrazoles from a common heteropropargyl precursor explicitly demonstrates the principles of kinetic and thermodynamic control. rsc.org By varying catalyst loading, solvent polarity, and reaction time, either the kinetically favored or the thermodynamically more stable product could be obtained. rsc.org Specifically, a long reaction time in an excess of a triethylamine (B128534) base favored the formation of the thermodynamic product, a 2,5-disubstituted furan, while a shorter reaction time with a slight excess of the base yielded the kinetically controlled ketoacetylene intermediate. researchgate.net These findings suggest that similar principles could be applied to control the outcome of reactions in the synthesis of this compound and its derivatives, where side reactions or isomer formation might be influenced by the reaction conditions. The synthesis of certain 4-chloro-6-(substituted-phenyl)-pyrimidines has also been studied under both traditional heating and microwave assistance, with the outcomes depending on the substituents on the phenyl ring, hinting at the influence of thermodynamics on the process. nih.gov
Scalability Considerations for Research-Scale Synthesis of this compound
The transition from a laboratory-scale synthesis to a larger, research-scale production of this compound presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.
One of the primary concerns in scaling up the synthesis of chloropyrimidines is the handling of reagents and the management of reaction exotherms. The use of phosphorus oxychloride (POCl₃), a common reagent for converting hydroxypyrimidines to chloropyrimidines, requires careful control, especially on a larger scale, due to its reactivity and the potential for hazardous byproducts. google.com The work-up procedure for reactions involving POCl₃ can be particularly problematic on an industrial scale due to the risk of uncontrollable heat generation during aqueous work-up. google.com
The choice of base and solvent system is also critical for scalability. For instance, the use of sodium hydride for a displacement reaction on a chloropyrimidine was found to be effective, but its insolubility and high reactivity with moisture pose significant safety concerns on a kilogram scale. acs.org The development of specialized packaging, like premeasured dissolvable bags, and the use of process analytical technology (PAT) to monitor off-gassing can mitigate these risks. acs.org
Purification of the final product is another key consideration. Chromatographic methods, which are often used in laboratory-scale synthesis, can be tedious and not economically viable for larger quantities. nih.gov Developing a process that allows for purification through crystallization or extraction is highly desirable for scale-up. acs.org For example, in the synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine, the development of a convenient purification method that avoided chromatography was crucial for its preparation on a kilogram scale. acs.org
Reactivity Profiles and Chemical Transformations of 4 Chloro 6 Furan 2 Yl Pyrimidine
Electrophilic Aromatic Substitution Reactivity of the Furan (B31954) Ring in 4-Chloro-6-(furan-2-yl)pyrimidine
The furan ring is a π-rich aromatic system, rendering it highly susceptible to electrophilic aromatic substitution, with a reactivity reportedly 6 x 10¹¹ times faster than that of benzene (B151609). chemicalbook.com In general, electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 position, and secondarily at the C5 position. This preference is due to the greater stabilization of the cationic intermediate (arenium ion) formed during the reaction, which can be depicted by three resonance structures for C2 attack versus only two for C3 attack. chemicalbook.com
In this compound, the furan ring is attached to the pyrimidine (B1678525) ring at the C2 position. The pyrimidine ring acts as an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. However, the inherent high reactivity of the furan moiety means that electrophilic substitution can still proceed, typically under mild conditions. pearson.com The substitution is directed to the available C5 position of the furan ring, which is para to the existing substituent and remains the most activated site for electrophilic attack.
Common electrophilic substitution reactions applicable to the furan ring include nitration, halogenation, sulfonation, and Friedel-Crafts acylation, though conditions must be carefully controlled to avoid polymerization or degradation of the sensitive furan ring.
Nucleophilic Reactivity at the Chloro-Substituted Pyrimidine Position
The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, a characteristic that is further enhanced by the presence of the electronegative chlorine atom. This electronic arrangement makes the carbon atom attached to the chlorine (the C4 position) highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).
The reactivity of halopyrimidines towards nucleophiles is well-established, with the C4 and C6 positions being particularly activated. Studies on related chloropyrimidines indicate that the C4 position is generally more reactive towards nucleophilic attack than the C2 position. stackexchange.com This enhanced reactivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon and the ability of the para-nitrogen atom to effectively stabilize the negative charge in the Meisenheimer complex intermediate through resonance. stackexchange.com
The chlorine atom at the C4 position of this compound can be readily displaced by a wide variety of nucleophiles. This reaction is a cornerstone for the synthesis of diverse derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amines | Alkylamines, Arylamines | 4-Amino-6-(furan-2-yl)pyrimidine derivatives |
| Alkoxides | Sodium methoxide, Sodium ethoxide | 4-Alkoxy-6-(furan-2-yl)pyrimidine derivatives |
| Thiolates | Sodium thiophenoxide | 4-(Arylthio)-6-(furan-2-yl)pyrimidine derivatives |
The chemoselectivity of these reactions is generally high, allowing for the specific modification of the pyrimidine ring without affecting the furan moiety under nucleophilic conditions. researchgate.net
Oxidative Pathways and Stability of the Furan Ring in this compound
The furan ring, while aromatic, has a lower resonance energy (18 kcal/mol) compared to benzene or even thiophene (B33073) (29 kcal/mol), which makes it less stable and more prone to oxidative degradation. chemicalbook.com The furan moiety in this compound is susceptible to oxidation by various reagents, which can lead to ring-opening products. For instance, reaction with strong oxidizing agents or even exposure to air and light over time can compromise the integrity of the furan ring.
However, the conjugated system present in molecules containing both furan and pyrimidine rings can help stabilize radicals formed during reactions with reactive oxygen species (ROS). nih.gov Studies on analogous compounds have shown radical scavenging potential, which involves the furan ring system. nih.gov Hydrogen peroxide, a weak oxidizing agent, can also react with such compounds, though the reactivity may be low. nih.gov The stability of the furan ring is therefore highly dependent on the reaction conditions, with strong oxidants typically leading to decomposition, while milder conditions might be tolerated or lead to specific oxidative transformations.
Reductive Transformations and Selectivity Considerations in this compound
Two primary sites for reduction exist in this compound: the furan ring and the carbon-chlorine bond.
Furan Ring Reduction: The furan ring can be selectively hydrogenated to a tetrahydrofuran (B95107) (THF) ring. This transformation typically requires catalytic hydrogenation. For example, studies on similar furan-containing structures have shown that palladium catalysts, such as Pd/γ-Al2O3, can effectively catalyze the hydrogenation of the furan ring under moderate pressure and temperature, yielding the corresponding tetrahydrofuran derivative with high efficiency. rsc.org This reaction converts the planar, aromatic furan into a flexible, non-aromatic ether linkage.
Dehalogenation: The chloro-substituent on the pyrimidine ring can be removed via reductive dehalogenation. This is a common transformation for aryl halides and can often be achieved using catalytic hydrogenation (e.g., with Pd/C) in the presence of a base, or with various reducing agents.
Selectivity: The key challenge in the reduction of this compound is controlling the selectivity between furan ring hydrogenation and dehalogenation. The choice of catalyst, solvent, and reaction conditions is critical. Milder conditions might favor dehalogenation, while more forcing conditions or specific catalysts may be required for the reduction of the aromatic furan ring. rsc.org
Comparative Reactivity Studies of this compound with Structural Analogs
Table 2: Comparative Reactivity with Structural Analogs
| Analog | Point of Comparison | Reactivity Difference | Rationale |
|---|---|---|---|
| 4-Chloro-6-phenylpyrimidine nih.gov | Electrophilic Substitution | The furan ring is significantly more reactive towards electrophiles than the phenyl ring. | Furan is a π-excessive heterocycle with higher electron density and lower resonance energy, making it more susceptible to electrophilic attack than the more stable benzene ring. chemicalbook.com |
| 4,6-Dichloropyrimidine (B16783) researchgate.net | Nucleophilic Substitution | The displacement of the first chlorine in 4,6-dichloropyrimidine is generally faster. | The presence of a second electron-withdrawing chlorine atom further activates the pyrimidine ring towards nucleophilic attack. The furan ring in the target compound is slightly electron-donating relative to chlorine, thus providing less activation. |
| 4-Chloro-6-(thiophen-2-yl)pyrimidine | Ring Stability & Reactivity | The furan ring is generally more reactive in both electrophilic substitutions and cycloadditions but is less stable towards strong acids and oxidants than the thiophene ring. | Thiophene has a higher resonance energy (29 kcal/mol) than furan (18 kcal/mol), contributing to its greater aromatic stability. chemicalbook.com |
| 4-Chloro-2,6-dimethoxypyrimidine bldpharm.com | Nucleophilic Substitution at C4 | The C4-Cl bond in this compound is expected to be more reactive. | The electron-donating methoxy (B1213986) groups at the C2 and C6 positions in the analog deactivate the ring towards nucleophilic attack, whereas the furan group at C6 has a less pronounced deactivating effect on the C4 position. |
Advanced Spectroscopic and Structural Elucidation Studies of 4 Chloro 6 Furan 2 Yl Pyrimidine and Its Derivatives
Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions
In studies of related heterocyclic compounds, such as benzimidazole-based thiourea (B124793) derivatives, single-crystal X-ray analysis has not only confirmed the molecular structure but also revealed the presence of intermolecular interactions, such as hydrogen bonds, and the inclusion of solvent molecules within the crystal lattice. nih.gov The analysis of these non-covalent interactions is crucial for understanding the packing of molecules in the solid state and can influence physical properties like melting point and solubility. For instance, in the crystal structure of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide, the asymmetric unit was found to contain one molecule of the compound and one uncoordinated water molecule. nih.gov
Table 1: Crystallographic Data Collection and Refinement Details for a Representative Heterocyclic Compound
| Parameter | Value |
| Empirical formula | C₂₁H₁₈N₄O₂S·H₂O |
| Formula weight | 424.47 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.034(2) Å, b = 17.579(4) Å, c = 11.801(3) Å |
| Volume | 2079.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.356 Mg/m³ |
| Absorption coefficient | 0.191 mm⁻¹ |
| F(000) | 888 |
Note: Data presented is for a related benzimidazole (B57391) thiourea derivative to illustrate the type of information obtained from single-crystal X-ray diffraction analysis. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of 4-Chloro-6-(furan-2-yl)pyrimidine and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.
In the ¹H NMR spectrum of a related compound, 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol, the signals for the furan (B31954) and pyrimidine (B1678525) protons appear in the aromatic region of the spectrum, alongside the signals for the dichlorophenyl group. researchgate.net The chemical shifts and coupling patterns of these protons are diagnostic of their relative positions within the molecule. For instance, the protons of the furan ring typically exhibit characteristic coupling constants.
¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. This is particularly useful for identifying the carbon atoms of the pyrimidine and furan rings, as well as any substituent groups.
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. While specific NMR data for this compound is not detailed in the provided search results, the general principles of NMR spectroscopy are routinely applied to characterize such heterocyclic systems. rsc.orgresearchgate.net For example, in the characterization of other pyrimidine derivatives, NMR spectra are recorded in deuterated solvents like CDCl₃, and chemical shifts are referenced to the residual solvent peak. rsc.org
Table 2: Representative ¹H and ¹³C NMR Data for Furan and Pyrimidine Containing Compounds
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) |
| Dimethyl 2,5-furandicarboxylate | ¹H | 7.25 (s, 2H) |
| ¹³C | 158.2, 147.1, 119.3, 52.4 | |
| (S)-1-(furan-2-yl)ethanol | ¹H | 7.35 (s, 1H, H-5'), 6.35 (m, 1H, H-4'), 6.25 (d, J=3.1 Hz, 1H, H-3'), 4.88 (q, J=13.1, 6.5 Hz, 1H, H-1), 1.56 (d, J=6.5 Hz, 3H, C-CH₃) |
| 4-Chloro-2,6-diaminopyrimidine | ¹H | 5.8 (s, 1H), 6.5 (br s, 4H) |
Note: This table provides examples of NMR data for related furan and pyrimidine structures to illustrate typical chemical shifts. researchgate.netchemicalbook.comresearchgate.net The exact values for this compound may vary.
Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) for Elucidating Chemical Modifications and Identifying New Derivatives
Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the characterization of this compound and its derivatives. FTIR provides information about the functional groups present in a molecule, while MS determines the molecular weight and can provide information about the structure through fragmentation patterns.
FTIR spectroscopy is particularly useful for identifying the characteristic vibrations of bonds within a molecule. For derivatives of this compound, one would expect to observe absorption bands corresponding to C-Cl stretching, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O-C stretching of the furan ring. In a study of 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol, the IR spectrum showed characteristic peaks for C=S and N-H vibrations, confirming the presence of the thiol and amine functionalities. researchgate.net
Mass spectrometry provides the molecular weight of a compound with high accuracy, which is a crucial piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can even provide the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also be used to deduce structural information. For instance, the loss of a chlorine atom or the furan ring would result in characteristic fragment ions. In the analysis of a derivative of 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine, the mass spectrum showed the molecular ion peak [M]⁺, confirming the molecular weight of the synthesized compound. researchgate.net
Together, FTIR and MS are invaluable tools for confirming the successful synthesis of new derivatives of this compound and for elucidating the chemical modifications that have been made. nih.gov
Table 3: Key Spectroscopic Data for a Related Pyrimidine Derivative
| Technique | Observation | Interpretation |
| IR (KBr, cm⁻¹) | 3300 (NH), 2934 (CH-aliph.), 1682 (C=O) | Presence of amine, aliphatic C-H, and carbonyl groups |
| MS (m/z) | 518 [M]⁺ | Molecular weight of the compound is 518 g/mol |
Note: The data presented is for a derivative of 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine to illustrate the application of these techniques. researchgate.net
Circular Dichroism and Other Chiroptical Techniques for Stereochemical Characterization (if chiral derivatives are relevant)
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a chiral center in a substituent attached to the pyrimidine or furan ring.
For such chiral derivatives, CD spectroscopy would be essential for determining their absolute configuration and studying their conformational properties in solution. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule.
In the broader context of pyrimidine derivatives, particularly nucleosides which are inherently chiral, CD spectroscopy has been extensively used to study their conformation and the influence of various substituents on their chiroptical properties. acs.orgnih.govnih.gov For instance, the vicinal effects on the CD spectra of pyrimidine nucleosides have been a subject of detailed investigation. acs.org Furthermore, electronic circular dichroism (ECD) calculations can be employed in conjunction with experimental data to confidently assign the absolute configurations of new chiral compounds. nih.gov
Investigation of Biological Activity and Molecular Mechanisms of Action for 4 Chloro 6 Furan 2 Yl Pyrimidine Derivatives
Evaluation of Antimicrobial Potential of 4-Chloro-6-(furan-2-yl)pyrimidine Derivatives
The furan (B31954) and pyrimidine (B1678525) rings are core components of many compounds with established biological activity. nih.govresearchgate.net The antimicrobial potential of derivatives incorporating these rings has been a subject of significant research, revealing a broad spectrum of activity against bacteria, fungi, and viruses. nih.gov
In Vitro Efficacy Assessment in Biological Systems
Numerous studies have demonstrated the in vitro antimicrobial efficacy of pyrimidine derivatives. For instance, certain pyrimidine derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. researchgate.net Some have exhibited potent effects against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. nih.govnih.gov
Specifically, pyrazolo[1,5-a]pyrimidines featuring a furan-2-yl unit have demonstrated significant antibacterial activity, particularly against S. aureus, with some compounds showing efficacy superior to the antibiotic ciprofloxacin. researchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for these compounds highlight their potential. researchgate.net Furthermore, certain pyrimidine derivatives have been effective against methicillin-resistant S. aureus (MRSA) strains. researchgate.net
In the realm of antifungal activity, various synthesized pyrimidine derivatives have been screened against fungal species such as Candida albicans and Aspergillus flavus. nih.govnih.gov Some compounds have exhibited significant antifungal effects, comparable to standard drugs like fluconazole. nih.gov The presence of a furanose moiety in conjunction with the pyrimidine ring appears to contribute to this activity. nih.gov
While direct antiviral data for this compound itself is limited, the broader class of pyrimidine derivatives has been recognized for its antiviral potential. nih.gov
Table 1: In Vitro Antimicrobial Activity of Selected Furan-Pyrimidine Derivatives
| Compound Type | Target Organism | Activity Metric | Result | Reference |
| Pyrazolo[1,5-a]pyrimidines with furan-2-yl | S. aureus | MIC/MBC | 2.5/5.1 µM | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines with furan-2-yl | MRSA ATCC:33591 | MIC/MBC | 4.9/19.7 µM | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines with furan-2-yl | MRSA ATCC:43300 | MIC/MBC | 2.4/19.7 µM | researchgate.net |
| Pyrimidine-furanose derivatives | Fungal strains | Antifungal Activity | Significant | nih.gov |
Mechanistic Studies of Antimicrobial Action
The antimicrobial action of furan-pyrimidine derivatives is believed to stem from various mechanisms, including enzyme inhibition and membrane disruption. One proposed mechanism is the inhibition of essential bacterial enzymes. For example, molecular docking studies have suggested that some furan-containing pyrimidine derivatives can bind to and inhibit the E. coli FabH enzyme, which is crucial for fatty acid biosynthesis. nih.gov This inhibition disrupts the formation of cell membranes, leading to an antimicrobial effect. nih.gov
The structural features of these compounds, such as the presence of hydroxyl groups, can enhance their binding affinity to target enzymes through the formation of hydrogen bonds. nih.gov The antimicrobial activity of many natural furan derivatives is also linked to the selective inhibition of microbial growth and modification of enzymes. nih.gov
Exploration of Antiproliferative and Anticancer Activities of this compound Derivatives
The antiproliferative and anticancer activities of pyrimidine derivatives, including those containing a furan moiety, are well-documented. nih.govnih.gov These compounds have shown potential in inhibiting the growth of various cancer cell lines and inducing programmed cell death. researchgate.net
In Vitro Cytotoxicity and Apoptosis Induction Studies
In vitro studies have demonstrated the cytotoxic effects of furan-pyrimidine derivatives against a range of human cancer cell lines. For instance, certain furan- and furopyrimidine-based derivatives have shown significant cytotoxicity against liver (HepG2), breast (MCF-7), lung (A549), colon (HT-29), and prostate (PC3) cancer cells. acs.org One particular compound, 7b, displayed cytotoxicity against A549 and HT-29 cells that was nearly as potent as the established anticancer drug sorafenib (B1663141). acs.org
Furthermore, these compounds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. For example, compound 7b was found to cause cell cycle arrest at the G2/M phase and induce apoptosis in HT-29 cells. acs.org Similarly, other pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated the ability to significantly activate apoptosis in MCF-7 breast cancer cells. rsc.org
Table 2: In Vitro Cytotoxicity of Selected Furan-Pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 7b | A549 (Lung Cancer) | 6.66 | acs.org |
| Compound 7b | HT-29 (Colon Cancer) | 8.51 | acs.org |
| Sorafenib (Reference) | A549 (Lung Cancer) | 6.60 | acs.org |
| Sorafenib (Reference) | HT-29 (Colon Cancer) | 8.78 | acs.org |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 | rsc.org |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 | rsc.org |
| Compound 4 | HepG2 (Liver Cancer) | 1.13 | rsc.org |
| Compound 10 | HepG2 (Liver Cancer) | 0.99 | rsc.org |
Cellular Target Identification and Pathway Modulation Research
Research into the molecular mechanisms of these compounds has identified several cellular targets and pathways that are modulated. A key target for many furan-pyrimidine derivatives is the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical protein in angiogenesis (the formation of new blood vessels), which is essential for tumor growth. acs.org Compounds such as 4c, 7b, and 7c have shown remarkable inhibitory activity against VEGFR-2. acs.org Western blot analysis has confirmed the deactivation of VEGFR-2 by compound 7b. acs.org
Another important target is the PIM-1 kinase, which is involved in cell survival and proliferation. Certain pyrido[2,3-d]pyrimidine derivatives have exhibited potent inhibition of PIM-1 kinase. rsc.org Molecular docking studies have helped to elucidate the binding interactions of these compounds with their target proteins, providing a basis for their anticancer effects. rsc.org Additionally, some pyrimidine derivatives have been found to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, including mutant forms that confer drug resistance in non-small cell lung cancer. nih.govnih.gov These compounds can suppress EGFR phosphorylation and induce apoptosis in cancer cells. nih.gov
Anti-Inflammatory Effects of this compound Derivatives
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties. rsc.orgrsc.org Their mechanism of action often involves the inhibition of key inflammatory mediators. rsc.orgrsc.org
The anti-inflammatory effects of pyrimidines are attributed to their ability to suppress the expression and activity of inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandin (B15479496) E₂, inducible nitric oxide synthase, and various cytokines like tumor necrosis factor-α and interleukins. rsc.orgrsc.org Some furan-containing compounds have also been noted for their anti-inflammatory effects, which are often linked to their antioxidant properties and their ability to regulate signaling pathways involved in inflammation. nih.gov Preliminary studies on some pyrimidine derivatives suggest they may inhibit COX enzymes, which are crucial in the inflammatory process.
Inhibition of Inflammatory Mediators and Enzymes (e.g., COX, LOX, NF-κB)
Pyrimidine derivatives are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators. nih.gov These compounds can suppress the expression and activity of molecules such as prostaglandin E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), as well as various cytokines and chemokines. nih.gov The primary mechanism for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial for the production of prostaglandins. nih.govnih.gov
Studies on various pyrimidine derivatives have demonstrated their potential as selective COX-2 inhibitors. nih.gov For instance, certain pyrimidine derivatives have shown high selectivity for COX-2, comparable to the established anti-inflammatory drug meloxicam. nih.gov This selectivity is significant because COX-2 is typically overexpressed in inflamed and cancerous tissues, making it a prime target for anti-inflammatory and anticancer therapies. nih.gov The larger binding pocket in the active site of COX-2 compared to COX-1 is a key factor that allows for the design of selective inhibitors. nih.gov
Research has also highlighted the ability of furan-containing compounds to inhibit other inflammatory mediators. For example, certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been shown to potently inhibit the release of β-glucuronidase and lysozyme (B549824) from inflammatory cells. nih.gov Furthermore, some of these derivatives effectively suppress the formation of tumor necrosis factor-alpha (TNF-α) and the generation of superoxide (B77818) anions, both of which are critical in the inflammatory cascade. nih.gov The modulation of the NF-κB signaling pathway is another crucial aspect of the anti-inflammatory effects of these compounds, as NF-κB is a central regulator of the inflammatory response. nih.govmdpi.com
Table 1: Inhibition of Inflammatory Mediators by Furan and Pyrimidine Derivatives
| Compound/Derivative | Target | Activity | Reference |
| 2-(Furan-2-yl)-4-phenoxyquinoline derivatives | β-glucuronidase release | IC₅₀ = 5.0 µM | nih.gov |
| 2-(Furan-2-yl)-4-phenoxyquinoline derivatives | Lysozyme release | IC₅₀ = 4.6 µM | nih.gov |
| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α formation | IC₅₀ = 2.3 µM | nih.gov |
| Pyrimidine Derivatives (L1 & L2) | COX-2 | High selectivity, comparable to meloxicam | nih.gov |
| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives | Inflammation (in vivo) | Significant anti-inflammatory activity | nih.gov |
Investigation of DNA Binding and Interaction Mechanisms of this compound Derivatives
The interaction of small molecules with DNA is a cornerstone of their potential as therapeutic agents, particularly in cancer treatment. The mechanisms of these interactions can significantly influence the stability and synthesis of DNA and RNA.
Groove Binding vs. Intercalation Studies
While specific studies on the groove binding versus intercalation of this compound derivatives are not extensively detailed in the provided search results, the general principles of small molecule-DNA interactions can be applied. Groove binding typically involves the molecule fitting into the minor or major groove of the DNA double helix, held by non-covalent interactions. Intercalation, on the other hand, involves the insertion of a planar molecule between the base pairs of the DNA. The planarity and aromatic nature of the furan and pyrimidine rings suggest a potential for intercalative binding.
Impact on DNA/RNA Synthesis and Stability
Inhibitors of DNA and RNA synthesis are crucial in various therapeutic areas, including as antibiotics and anticancer agents. These inhibitors can act through different mechanisms, such as by inhibiting the enzymes responsible for transcription (RNA polymerase) or replication (DNA polymerase). For example, rifampicin (B610482) inhibits bacterial DNA-dependent RNA polymerase. nih.gov
Some pyrimidine and furan derivatives have been investigated for their effects on DNA and RNA. For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives have been found to inhibit both DNA and RNA synthesis in cancer cell lines at higher concentrations. mdpi.com Similarly, thiazolidinone compounds containing a furan moiety have been shown to induce DNA fragmentation, a hallmark of apoptosis, in human leukemia cells. nih.gov These findings suggest that derivatives of this compound could potentially interfere with nucleic acid synthesis and stability, contributing to their biological effects. The process of DNA replication involves the separation of the double helix, with each strand serving as a template for a new complementary strand, a process that can be disrupted by small molecule inhibitors.
Enzyme Inhibition Studies and Receptor Interactions of this compound Derivatives
The therapeutic potential of this compound derivatives is further underscored by their ability to specifically target and modulate the activity of various enzymes and receptors.
Specific Enzyme Targeting and Modulation
Pyrimidine derivatives have been successfully designed as inhibitors for a range of enzymes. For example, pyrido[3,4-d]pyrimidine (B3350098) derivatives have been developed as potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), which are critical in cancer therapy. nih.gov Some of these compounds have shown significant inhibitory activity against mutant forms of EGFR that confer drug resistance. nih.gov Similarly, 2,4-dichloro-6-methylpyrimidine (B20014) derivatives have been synthesized as selective inhibitors of specific EGFR mutations found in non-small cell lung cancer. nih.gov
Furthermore, 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives have been identified as histone deacetylase (HDAC) inhibitors, with some showing selectivity for specific HDAC isoforms. nih.gov HDACs are key enzymes in epigenetic regulation, and their inhibition is a valid strategy for cancer treatment. The furan moiety has also been incorporated into enzyme inhibitors, as seen in 2-(furan-2-yl)-4-phenoxyquinoline derivatives that inhibit enzymes like β-glucuronidase and lysozyme. nih.gov
Ligand-Receptor Binding Affinity Studies
In silico studies, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the binding affinity of ligands to their receptor targets. nih.govnih.gov For instance, diaryl pyrimidine derivatives have been studied for their binding to the human angiotensin-converting enzyme-2 (hACE2) receptor, which is the entry point for the SARS-CoV-2 virus. nih.govnih.gov These studies have identified derivatives with high binding affinities, suggesting their potential as viral entry inhibitors. nih.gov The binding is often stabilized by hydrogen bonds and non-covalent interactions like π-π stacking. nih.gov Similar computational approaches have been used to understand the binding of pyrido[3,4-d]pyrimidine derivatives to the ATP-binding site of EGFR, revealing key interactions that contribute to their inhibitory potency. nih.gov These studies provide a rational basis for the design of more potent and selective inhibitors based on the this compound scaffold.
Table 2: Enzyme and Receptor Targets of Pyrimidine and Furan Derivatives
| Derivative Class | Target | Key Findings | Reference |
| Pyrido[3,4-d]pyrimidine | EGFR Tyrosine Kinase | Potent inhibition of wild-type and mutant EGFR. | nih.gov |
| 2,4-Dichloro-6-methylpyrimidine | EGFR (T790M/L858R) | Selective inhibitory activity. | nih.gov |
| 5-Chloro-4-((substituted phenyl)amino)pyrimidine | Histone Deacetylases (HDACs) | Selective inhibition of HDAC isoforms. | nih.gov |
| Diaryl pyrimidine | hACE2 Receptor | High binding affinity, potential viral entry inhibitors. | nih.govnih.gov |
| 2-(Furan-2-yl)-4-phenoxyquinoline | β-glucuronidase, Lysozyme | Potent inhibition of enzyme release. | nih.gov |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues
The investigation into the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound analogues is crucial for understanding how molecular modifications influence their biological and physicochemical properties. The pyrimidine scaffold is a versatile framework in medicinal chemistry, and its derivatives are known to inhibit various enzymes, including protein kinases, by mimicking the purine (B94841) base of ATP. The strategic placement of a furan ring at the C6 position and a reactive chlorine atom at the C4 position provides a valuable starting point for chemical exploration and optimization.
Impact of Substituent Variations on Biological Responses
The biological activity of 6-(furan-2-yl)pyrimidine derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine and furan rings. The 4-chloro group serves as a key synthetic handle, allowing for nucleophilic substitution to introduce a wide array of functional groups, thereby modulating potency, selectivity, and pharmacokinetic properties.
Research into furan-based analogues as inhibitors of the pyruvate (B1213749) dehydrogenase complex (PDHc) has provided insights into substitutions on the pyrimidine ring. rsc.org In one study, derivatives of a thiamine (B1217682) analogue containing a furan-pyrimidine core were synthesized to probe the SAR. rsc.org When the methyl group on the pyrimidine ring was replaced with larger ethyl groups, electron-withdrawing trifluoromethyl (CF₃) groups, or electron-donating amino (NH₂) groups, the resulting compounds were all found to be weaker inhibitors of the target enzyme. rsc.org This suggests that the steric and electronic properties at this position are finely tuned for optimal activity.
In studies of furo[2,3-d]pyrimidine-based inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), modifications on the furan moiety and substitutions on the pyrimidine core were explored. nih.gov A series of new derivatives were synthesized and evaluated, with compounds 4c , 7b , and 7c showing remarkable enzyme inhibition with IC₅₀ values of 57.1, 42.5, and 52.5 nM, respectively, comparable to the standard drug sorafenib (IC₅₀ = 41.1 nM). nih.gov Compound 7b , in particular, demonstrated potent cytotoxicity against A549 lung cancer and HT-29 colon cancer cell lines. nih.gov
Further studies on related 4-(furan-2-yl)-tetrahydropyrimidine derivatives highlighted the impact of substitutions at the C5 position of the pyrimidine ring. In an evaluation of antioxidant activity, a series of ester derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were synthesized with a furan group at the C4 position. nih.gov The variation in the ester group significantly influenced the radical scavenging ability, with compound 3c (ethyl ester) being the most potent. nih.gov This indicates that even positions not directly involved in core binding interactions can play a significant role in modulating biological activity.
The following table summarizes the impact of various substituents on the biological activity of furan-pyrimidine analogues based on findings from multiple studies.
| Core Scaffold | Position of Variation | Substituent | Biological Target/Assay | Observed Activity | Reference |
|---|---|---|---|---|---|
| Furan-pyrimidine thiamine analogue | Pyrimidine ring | Methyl (CH₃) | Pyruvate Dehydrogenase (PDH E1) | Baseline activity | rsc.org |
| Furan-pyrimidine thiamine analogue | Pyrimidine ring | Ethyl (C₂H₅) | Pyruvate Dehydrogenase (PDH E1) | Weaker inhibition | rsc.org |
| Furan-pyrimidine thiamine analogue | Pyrimidine ring | Trifluoromethyl (CF₃) | Pyruvate Dehydrogenase (PDH E1) | Weaker inhibition | rsc.org |
| Furan-pyrimidine thiamine analogue | Pyrimidine ring | Amino (NH₂) | Pyruvate Dehydrogenase (PDH E1) | Weaker inhibition | rsc.org |
| Furo[2,3-d]pyrimidine | Multiple | Varied aryl and urea (B33335) moieties | VEGFR-2 | IC₅₀ = 42.5 nM (Compound 7b) | nih.gov |
| 4-(Furan-2-yl)-tetrahydropyrimidine | C5-carboxylate | Ethyl ester | DPPH scavenging | Most potent (IC₅₀ = 0.6 mg/ml) | nih.gov |
| 4-(Furan-2-yl)-tetrahydropyrimidine | C5-carboxylate | Methyl ester | DPPH scavenging | Less potent than ethyl ester | nih.gov |
| 4-(Furan-2-yl)-tetrahydropyrimidine | C5-carboxylate | Propyl ester | DPPH scavenging | Less potent than ethyl ester | nih.gov |
Pharmacophore Elucidation and Optimization
A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity. For 6-(furan-2-yl)pyrimidine derivatives, particularly as kinase inhibitors, the pharmacophore typically consists of a hydrogen-bonding pattern that mimics the adenine (B156593) portion of ATP, along with specific hydrophobic and aromatic interactions within the enzyme's active site. researchgate.net
The pyrimidine core itself is a critical pharmacophoric element. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are quintessential hydrogen bond acceptors, often forming crucial interactions with the hinge region of kinase domains. researchgate.net The furan ring generally occupies a hydrophobic pocket, and its orientation and substitution can significantly influence binding affinity and selectivity.
Molecular modeling studies of potent furo[2,3-d]pyrimidine-based VEGFR-2 inhibitors have helped to elucidate the key interactions. nih.gov For the highly active compound 7b , modeling revealed that its high affinity is due to the formation of multiple hydrogen bonds with key amino acid residues in the hinge region of the VEGFR-2 active site, such as Cys919. nih.gov The terminal phenyl ring of the molecule was observed to fit into a hydrophobic pocket, further stabilizing the complex.
Optimization of the this compound scaffold involves a systematic modification of its different positions to enhance potency and selectivity. The 4-chloro position is a primary site for optimization. Replacing the chlorine with various amine, ether, or thioether linkages can introduce new interaction points and modulate the electronic properties of the pyrimidine ring. For instance, studies on 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A₁ adenosine (B11128) receptor antagonists demonstrated that substitutions at the exocyclic amino group and the aryl rings at positions 4 and 6 were critical for controlling the selectivity profile. acs.org A similar strategy can be applied to the 6-(furan-2-yl)pyrimidine core, where replacing the C4-chloro group with different linkers and terminal groups can probe the shape and chemical nature of the corresponding binding pocket.
The hypothesis behind such optimization often relies on using the cyano group at position 5 to increase the acidity of an exocyclic amino group, thereby reinforcing hydrogen bonds with key residues like asparagine in the target's active site. acs.org The substituents at other positions (R², R⁴, R⁶) are then varied to fine-tune the selectivity. acs.org The knowledge gained from SAR studies, such as the finding that bulky substituents on the pyrimidine ring can be detrimental to activity against PDHc, provides crucial guidance for these optimization efforts, preventing the exploration of synthetically challenging yet biologically inactive analogues. rsc.org
Theoretical and Computational Studies of 4 Chloro 6 Furan 2 Yl Pyrimidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
DFT calculations are a powerful tool for understanding the intrinsic properties of a molecule. For 4-Chloro-6-(furan-2-yl)pyrimidine, such studies would provide invaluable insights.
Analysis of Molecular Orbitals and Reactivity Sites
A thorough DFT analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, indicating its susceptibility to electrophilic attack. Conversely, the LUMO energy and its distribution highlight the regions prone to nucleophilic attack. Analysis of the molecular electrostatic potential (MEP) map would further identify the electron-rich and electron-deficient areas of the molecule, offering a visual guide to its reactive sites.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | - | Indicates electron-donating ability |
| LUMO Energy | - | Indicates electron-accepting ability |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |
| Dipole Moment | - | Provides information on polarity |
This table is for illustrative purposes only, as no specific data has been found.
Energetic Preferences for Reaction Pathways
DFT calculations can be employed to model various reaction mechanisms and determine their energetic feasibility. For this compound, this could involve studying the nucleophilic substitution of the chlorine atom, a common reaction for chloropyrimidines. By calculating the activation energies and reaction energies for different pathways, researchers could predict the most likely products and optimize reaction conditions.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Identification of Potential Binding Sites and Binding Modes
Given the structural motifs present in this compound (a pyrimidine (B1678525) ring and a furan (B31954) ring), it could potentially interact with a variety of biological targets. Molecular docking simulations would be instrumental in screening this compound against libraries of proteins to identify potential binding partners. Once a target is identified, docking can reveal the specific binding site and the detailed interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.
Prediction of Binding Affinity and Specificity
Docking algorithms can provide a scoring function that estimates the binding affinity between the ligand and the target protein. This allows for a quantitative prediction of how strongly this compound might bind to a potential biological target. Comparing the binding scores for different proteins can also provide insights into the compound's potential specificity.
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Hypothetical Value | Significance |
| Binding Energy (kcal/mol) | - | Estimated strength of the interaction |
| Key Interacting Residues | - | Identifies important amino acids for binding |
| Hydrogen Bonds | - | Number and type of hydrogen bonds formed |
This table is for illustrative purposes only, as no specific data has been found.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes
While molecular docking provides a static picture of the binding interaction, MD simulations can offer a dynamic view of the ligand-protein complex over time. These simulations track the movements of atoms and molecules, providing a more realistic representation of the biological system. For a complex of this compound with a target protein, MD simulations could be used to assess the stability of the binding mode predicted by docking, analyze conformational changes in both the ligand and the protein upon binding, and calculate more accurate binding free energies.
Conformational Dynamics of this compound in Biological Environments
Molecular mechanics and quantum chemical calculations can be employed to determine the preferred conformations of the molecule. These studies typically reveal the dihedral angle between the two rings that corresponds to the lowest energy state. It is anticipated that the most stable conformation will be close to planar, maximizing π-system conjugation, though steric hindrance between the hydrogen atoms on the furan and pyrimidine rings may lead to a slightly twisted arrangement.
In a biological environment, such as the active site of an enzyme, the conformational landscape of this compound can be significantly altered. Molecular dynamics (MD) simulations provide a powerful tool to explore these dynamics. By simulating the movement of the ligand within a solvated protein environment over time, MD can reveal the accessible conformations and the energetic barriers between them. This information is crucial for understanding how the ligand might adapt its shape to optimize interactions with the protein, a concept known as "induced fit."
Stability and Energetics of Ligand-Biomolecule Complexes
The formation of a stable complex between a ligand and its biological target is a prerequisite for therapeutic efficacy. Computational methods are instrumental in predicting the binding affinity and understanding the energetic contributions to this interaction.
Molecular docking is a primary tool used to predict the binding pose of this compound within a protein's active site. Docking algorithms explore a vast number of possible orientations and conformations of the ligand, scoring them based on a force field that estimates the interaction energy. For this compound, key interactions are expected to involve the pyrimidine nitrogen atoms, which can act as hydrogen bond acceptors, and the furan ring, which can participate in hydrophobic and π-stacking interactions. The chlorine atom can also form halogen bonds, which are increasingly recognized as important in ligand-protein binding.
To obtain more accurate estimates of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be applied. These methods calculate the free energy change of binding by simulating a non-physical pathway that transforms the ligand into a solvent molecule within the binding site. While computationally expensive, these calculations can provide binding energy predictions with an accuracy that approaches experimental values.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for guiding the optimization of lead molecules.
In the context of this compound, a QSAR study would involve synthesizing a library of analogs with variations at different positions of the pyrimidine and furan rings. The biological activity of these compounds against a specific target, for instance, a kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), would be determined experimentally.
A wide range of molecular descriptors would then be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates the descriptors with the observed biological activity. The predictive power of the resulting QSAR model is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). A robust QSAR model can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.
A study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors highlighted the superiority of non-linear methods like ANN over MLR for modeling the complex relationships between structure and activity. The performance of these models is summarized in the table below.
| Model | R² | RMSE | Q² |
| MLR | 0.889 | - | - |
| ANN | 0.998 | Lower than MLR | Higher than MLR |
Data from a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors.
Cheminformatics Approaches for Virtual Screening and Scaffold Exploration
Cheminformatics provides a suite of computational tools to manage, analyze, and model chemical information, which is particularly useful in the early stages of drug discovery for identifying novel hits and exploring new chemical space.
Virtual screening is a key cheminformatics technique that involves the computational screening of large compound libraries to identify molecules that are likely to bind to a specific biological target. For this compound, this could involve searching for commercially available or synthetically accessible compounds that share structural similarities. This can be done through ligand-based virtual screening, which relies on the principle that structurally similar molecules are likely to have similar biological activities, or through structure-based virtual screening, which uses docking to assess the fit of compounds into the target's binding site.
Scaffold hopping is another powerful cheminformatics strategy that aims to identify novel molecular frameworks (scaffolds) that can serve as isosteric replacements for a known active core, such as the this compound scaffold. This is particularly useful for overcoming issues with intellectual property, improving physicochemical properties, or exploring new interactions with the target. Various computational algorithms can be used to search for scaffolds that maintain the key pharmacophoric features of the original molecule while presenting a different chemical architecture. For instance, an extensive scaffold-hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate with improved properties.
The following table presents data from a study on furano[2,3-d]pyrimidine amides as Notum inhibitors, illustrating how cheminformatics-guided design can lead to compounds with desirable properties.
| Compound | Notum IC₅₀ (nM) | MLM Stability (% remaining at 1h) | CNS MPO Score |
| 20 | 15 | 50 | >4.0 |
| 21 | 250 | 60 | >4.0 |
| 22 | 30 | 45 | >4.0 |
| 23 | 25 | 55 | >4.0 |
| 24 | 10 | 85 | >4.0 |
Data from a study on furano[2,3-d]pyrimidine amides as Notum inhibitors. MLM: Mouse Liver Microsomes; CNS MPO: Central Nervous System Multi-Parameter Optimization.
Applications and Future Research Directions in Drug Discovery and Chemical Biology
Role of 4-Chloro-6-(furan-2-yl)pyrimidine as a Privileged Scaffold for Novel Bioactive Compound Synthesis
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile starting point for the synthesis of a wide array of bioactive compounds. The pyrimidine (B1678525) ring system, a core component of DNA and RNA, is recognized as such a scaffold due to its structural diversity and accessibility for chemical modification. mdpi.commdpi.comnih.gov The this compound structure, in particular, combines the established utility of the pyrimidine ring with a furan (B31954) group, a common heterocycle in biologically active molecules.
The reactivity of the chlorine atom at the C4 position is a key feature, allowing for facile nucleophilic substitution reactions. This enables chemists to introduce a variety of functional groups and build molecular complexity, leading to libraries of new compounds. Research has demonstrated that pyrimidine derivatives can be readily modified at positions 2, 4, 5, and 6 to generate structural diversity. mdpi.com For instance, the related scaffold, 4-chloro-6-substituted phenyl pyrimidine, has been identified as a crucial intermediate in the synthesis of important enzyme inhibitors. researchgate.net
The furan-pyrimidine combination has been explored for various therapeutic applications. Derivatives have shown potential as antimicrobial and antinociceptive agents, highlighting the broad biological relevance of this structural motif. nih.gov The versatility of the pyrimidine scaffold is further underscored by its use in developing inhibitors for challenging targets like ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer. nih.gov The ability to systematically modify the scaffold allows for the fine-tuning of biological activity and pharmacokinetic properties.
| Core Scaffold | Modification/Derivative | Reported Biological Activity | Reference |
|---|---|---|---|
| 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol | Used as a building block for nitrogen bridgehead compounds and other heterocyclic systems | Serves as a key starting material for diverse heterocycles | cambridgemedchemconsulting.com |
| 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole | Synthesized from furan-2-carbaldehyde, demonstrating the utility of the furan moiety | Antimicrobial activity against Gram-positive and Gram-negative bacteria | mdpi.com |
| Substituted Amino-pyrimidines | Synthesized by condensing a guanidinyl derivative with various chalcones | Antibacterial (Gram-negative) and antinociceptive effects | nih.gov |
| 4-Phenylamino-6-phenyl-pyrimidine derivatives | Derived from 4-chloro-6-substituted phenyl pyrimidine intermediates | Enzyme inhibition | researchgate.net |
| Pyranopyrimidine derivatives | Integration of aryl substituents at the C4 position | Antibacterial activity | nih.gov |
Design and Development of New Chemical Probes for Biological Research
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. researchgate.net An ideal chemical probe possesses high potency, selectivity, and specificity for its intended target. The this compound scaffold is an attractive starting point for the development of such probes.
The design of a chemical probe often involves three key components: a recognition element that binds to the target, a reactive group or a linker for covalent attachment or connection to a reporter tag, and the reporter tag itself (e.g., a fluorophore or biotin). The furan-pyrimidine core of this compound can serve as the recognition element, with its structure being amenable to modification to achieve desired binding properties. The highly reactive chlorine atom at the C4 position acts as a convenient chemical handle. It allows for the straightforward attachment of linkers or reporter groups through nucleophilic substitution, a critical step in converting a bioactive compound into a functional chemical probe.
For example, furan-containing compounds have been designed to act as inhibitors of tubulin polymerization, demonstrating that the furan moiety can be part of a pharmacophore that interacts with a specific biological target. researchgate.net By leveraging the reactivity of the chloro group on this compound, such a furan-based inhibitor could be functionalized with a fluorescent dye to create a probe for visualizing tubulin dynamics within cells, thereby facilitating research into cellular division and cancer biology.
| Essential Probe Characteristic | Relevance of the this compound Scaffold | Reference |
|---|---|---|
| Target Affinity and Selectivity | The core structure can be modified through medicinal chemistry to optimize binding to a specific biological target. | researchgate.net |
| Chemical Handle for Derivatization | The C4-chloro group provides a reactive site for the attachment of linkers, affinity tags (e.g., biotin), or reporter groups (e.g., fluorophores). | researchgate.net |
| Cell Permeability | Lipophilicity and other physicochemical properties can be tuned by modifying the scaffold to ensure the probe can enter cells and reach its target. | nih.gov |
| Demonstrated Biological Activity | Related furan and pyrimidine structures show activity against various targets, providing a strong starting point for probe design. | nih.govresearchgate.net |
Exploration of this compound as a Bioisostere in Lead Optimization
Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another with similar physicochemical properties. ipinnovative.comnih.gov This is done to enhance potency, improve selectivity, alter metabolic pathways, reduce toxicity, or improve pharmacokinetic properties. nih.gov Both pyrimidine and furan rings are well-established bioisosteres for other aromatic systems, most notably the phenyl ring. cambridgemedchemconsulting.comresearchgate.netnih.gov
The pyrimidine ring, by introducing nitrogen atoms, can increase polarity, improve water solubility, and reduce metabolism by cytochrome P450 (CYP) enzymes compared to a benzene (B151609) ring. cambridgemedchemconsulting.com Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, creating new interactions with a biological target that may enhance binding affinity. researchgate.net Similarly, five-membered heterocycles like furan are also common bioisosteric replacements for phenyl groups. cambridgemedchemconsulting.comresearchgate.net
Therefore, the this compound scaffold can be envisioned as a bioisosteric replacement for larger or more metabolically labile structures in existing drug candidates. For example, a molecule containing a substituted biphenyl (B1667301) system could potentially be optimized by replacing one of the phenyl rings with the furan-pyrimidine core. This could lead to a new analogue with improved properties, such as enhanced solubility or reduced hERG inhibition, a common cardiotoxicity issue. cambridgemedchemconsulting.com The successful replacement of a benzene ring with a pyridine (B92270) ring in the c-Met kinase inhibitor Cabozantinib, which led to a new compound with potent anti-tumor activity, exemplifies the power of this approach. mdpi.comnih.gov
Challenges and Opportunities in this compound Research
Challenges: A primary challenge in the research of substituted pyrimidines is synthetic accessibility. While the core structure is known, the synthesis of specific, highly functionalized derivatives can sometimes involve harsh reaction conditions or result in low yields, necessitating the development of more efficient and robust synthetic methodologies. researchgate.net Another significant challenge is achieving target selectivity. As a privileged scaffold, the furan-pyrimidine core has the potential to interact with multiple biological targets, which can lead to off-target effects. nih.gov Fine-tuning the structure to ensure high selectivity for the desired target while minimizing interactions with others is a critical and often difficult task in drug discovery. researchgate.net
Opportunities: The opportunities for this compound research are vast and compelling. The scaffold's versatility makes it a prime candidate for developing inhibitors against a wide range of protein classes, particularly kinases, which are central to many diseases. nih.gov There is a significant opportunity to explore derivatives of this compound against a broad spectrum of diseases, including various cancers, infectious diseases, inflammatory disorders, and neurological conditions. mdpi.com A particularly promising area is in overcoming multidrug resistance (MDR) in cancer. Pyrimidine-based compounds are being investigated as inhibitors of ABC transporters, proteins that pump chemotherapy drugs out of cancer cells. nih.gov Developing a potent and selective inhibitor from the this compound scaffold could represent a major breakthrough in cancer treatment.
Synergistic Approaches Combining Synthetic, Biological, and Computational Methodologies for Future Discoveries
The future of drug discovery with scaffolds like this compound lies in the tight integration of synthetic, biological, and computational methods. This synergistic approach allows for a more rational and efficient discovery pipeline, moving away from traditional trial-and-error.
Computational Design: Modern computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict how derivatives of the this compound scaffold will bind to a target protein. ipinnovative.comresearchgate.net These in silico studies can help prioritize which new molecules to synthesize, saving time and resources. For example, docking simulations can assess the binding affinities of virtual compounds towards a target like a kinase or a viral enzyme. researchgate.netresearchgate.net
Synthetic Chemistry: Guided by computational predictions, synthetic chemists can then focus their efforts on creating the most promising compounds. Advances in synthetic strategies, such as multicomponent reactions and catalyzed cross-coupling reactions, enable the rapid and efficient diversification of the core scaffold. mdpi.comcolab.ws
Biological Evaluation: The newly synthesized compounds are then tested in a battery of biological assays to determine their potency, selectivity, and cellular effects. nih.gov This experimental data is crucial for validating the computational models. The results—both positive and negative—are fed back into the design cycle, allowing for the refinement of the computational models and the design of the next generation of improved compounds.
This iterative cycle of design, synthesis, and testing has proven highly effective. For instance, studies on furan-pyridine amidines have successfully used this integrated approach, combining Suzuki coupling synthesis with computational assessments and broad antiproliferative screening against cancer cell lines to identify potent compounds and understand structure-activity relationships. researchgate.net This synergy is essential for unlocking the full potential of the this compound scaffold and accelerating the discovery of new therapeutics.
Q & A
Q. Advanced
- Reaction Monitoring : Use HPLC or TLC to track intermediate formation.
- Parameter Optimization : Adjust temperature, solvent polarity (e.g., DMF vs. THF), or catalyst loading.
- Byproduct Analysis : Employ LC-MS or -NMR to identify impurities (e.g., regioisomers from competing substitution pathways) .
What are the common synthetic routes for this compound, and what are their limitations?
Q. Basic
- Ring Closure : Condensation of furan-2-carboxaldehyde with urea/thiourea derivatives under acidic conditions.
- Halogenation : Chlorination at C4 using POCl or PCl.
Limitations : Low yields due to competing side reactions (e.g., over-chlorination) and sensitivity to moisture .
How does the electron-withdrawing effect of the furan substituent influence the electrophilic aromatic substitution reactivity of this compound?
Advanced
The furan ring’s electron-donating oxygen atom creates a conjugated system, activating the pyrimidine ring at specific positions. Computational studies show that the C5 position becomes more electrophilic, favoring reactions like nitration or sulfonation .
What solvents are compatible with this compound based on its solubility and stability data?
Basic
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while chlorinated solvents (e.g., DCM) are suitable for low-temperature reactions. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the C-Cl bond .
What methodologies are effective for analyzing regioisomeric byproducts in the synthesis of this compound analogs?
Q. Advanced
- Chromatographic Separation : Use preparative HPLC with a C18 column.
- X-ray Crystallography : To unambiguously determine regioisomer structures.
- Dynamic NMR : To study rotational barriers in hindered derivatives .
How should researchers handle and store this compound to ensure long-term stability?
Basic
Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). For short-term use (1–2 weeks), -4°C is acceptable. Avoid exposure to humidity to prevent decomposition .
What are the challenges in scaling up the synthesis of this compound while maintaining reaction selectivity?
Q. Advanced
- Heat Management : Exothermic reactions require controlled cooling to avoid runaway side reactions.
- Catalyst Efficiency : Heterogeneous catalysts (e.g., Pd/C) may need optimization for large batches.
- Purification : Column chromatography becomes impractical; switch to recrystallization or distillation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
